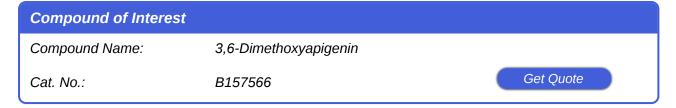


3,6-Dimethoxyapigenin natural sources and isolation

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An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Activity of **3,6- Dimethoxyapigenin** (Jaceosidin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethoxyapigenin, more commonly known in scientific literature as jaceosidin, is a naturally occurring flavone, a class of polyphenolic secondary metabolites found in various plants. Its chemical structure is 4',5,7-trihydroxy-3',6-dimethoxyflavone. Jaceosidin has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an examination of the key cellular signaling pathways it modulates.

Natural Sources of Jaceosidin

Jaceosidin is predominantly found in plants of the Artemisia genus, which are known for their rich composition of bioactive compounds.[2][3] Several species have been identified as primary sources for this flavone.

Key Plant Sources:



- Artemisia monosperma[4]
- Artemisia vestita[5][6][7]
- Artemisia princeps (Japanese mugwort)[3][8]
- Artemisia argyi[9][10]
- Artemisia sylvatica[11]
- Artemisia arctica[7]

Beyond the Artemisia genus, jaceosidin has also been identified in other plants such as Centaurea diluta and species of the Eupatorium genus.[2][7] The compound is typically extracted from the aerial parts, including the leaves and flowers of these plants.[8]

Quantitative Data

Quantitative analysis of jaceosidin content can vary significantly based on the plant species, geographical location, and extraction methodology. The available data, while not exhaustive, provides a baseline for sourcing this compound.

Plant Species	Plant Part	Jaceosidin Content (mg/g of dry weight)	Reference
Artemisia argyi	Folium (Leaves)	0.56 mg/g (average)	[3]

Note: Comprehensive quantitative data for all known plant sources is not widely available in the literature. The provided data is based on specific studies and may not be representative of all samples.

Experimental Protocols for Isolation and Purification

The isolation of jaceosidin from plant material follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based



on established procedures for isolating flavonoids from Artemisia species.[11]

Protocol 1: General Isolation of Jaceosidin from Artemisia sp.

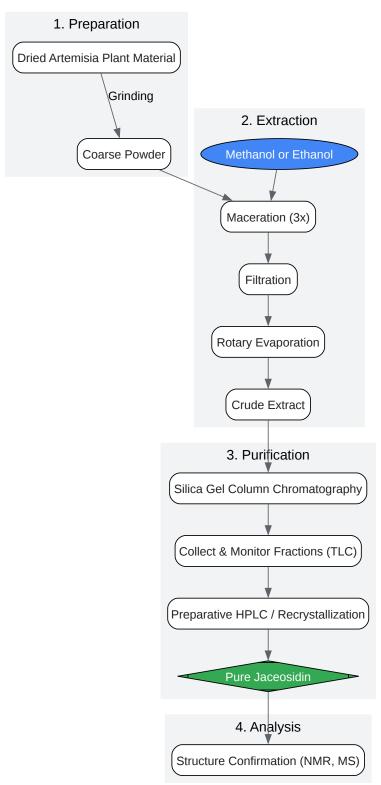
- 1. Plant Material Preparation:
- Obtain aerial parts (leaves and stems) of a known jaceosidin-containing Artemisia species.
- Air-dry the plant material in a shaded, well-ventilated area until brittle.
- Grind the dried material into a coarse powder to increase the surface area for extraction.
- 2. Solvent Extraction:
- Macerate the powdered plant material (e.g., 1 kg) in 80-95% methanol or ethanol at room temperature for 72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).
- Filter the extract through cheesecloth or a fine-mesh sieve.
- Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to yield a crude methanolic or ethanolic extract.
- 3. Fractionation and Column Chromatography:
- Adsorb the crude extract (e.g., 180 g) onto silica gel (e.g., 150 g).
- Prepare a silica gel column (e.g., 60 PF254, 70-230 mesh) packed in a non-polar solvent like chloroform or hexane.
- Load the silica-adsorbed extract onto the top of the column.
- Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is starting with 100% chloroform and gradually adding ethanol or methanol. Another option is a hexane-ethyl acetate gradient.



- Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC).
- 4. TLC Monitoring and Fraction Pooling:
- Spot the collected fractions on TLC plates (silica gel 60 F254).
- Develop the plates in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v or hexane:ethyl acetate 7:3 v/v).
- Visualize the spots under UV light (254 nm and 365 nm) and/or by using a spraying reagent like ceric sulfate.
- Pool fractions that show a prominent spot corresponding to the Rf value of a jaceosidin standard.
- 5. Final Purification:
- Concentrate the pooled fractions to yield a semi-purified solid.
- For final purification, recrystallize the solid from a suitable solvent or perform preparative High-Performance Liquid Chromatography (HPLC).[11]
- An analytical HPLC method for purity confirmation can use a C18 column with a gradient of acetonitrile and 0.2% formic acid, with detection at 342 nm.[9]
- 6. Structural Elucidation:
- Confirm the identity and structure of the purified compound as jaceosidin using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR).

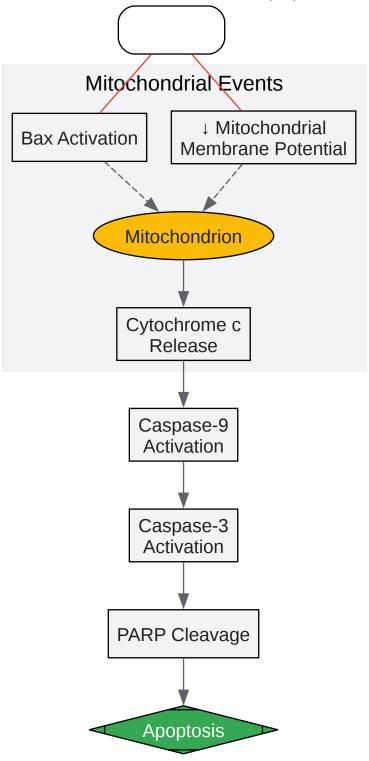


General Workflow for Jaceosidin Isolation

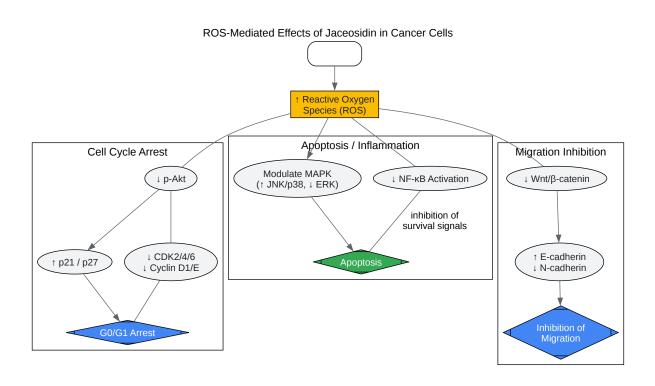




Jaceosidin-Induced Mitochondrial Apoptosis Pathway







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